![molecular formula C8H13N3O2S B1474756 3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1785229-75-5](/img/structure/B1474756.png)

3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Übersicht

Beschreibung

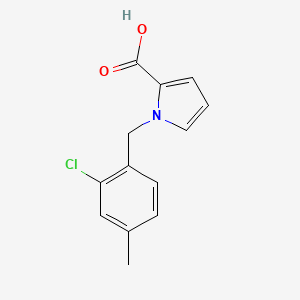

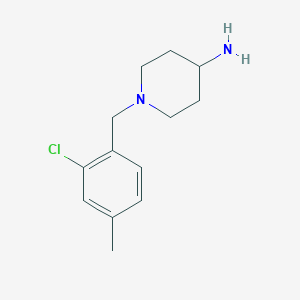

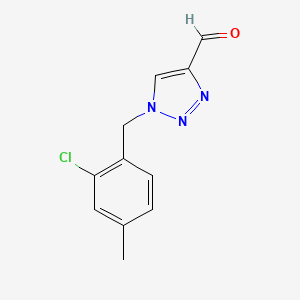

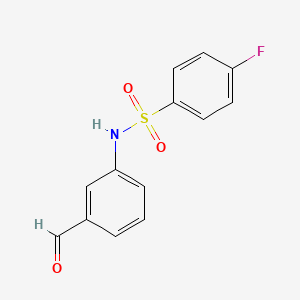

The compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazoles are important in organic and medicinal chemistry due to their structural diversity and wide range of applications, including in the pharmaceutical industry .

Molecular Structure Analysis

Pyrazoles are composed of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of your compound would depend on the positions of the aminomethyl, methyl, and thiopyrano groups on the pyrazole ring.Wissenschaftliche Forschungsanwendungen

Green Synthesis Techniques

Heterocyclic compounds such as Pyrano[2,3-c]-pyrazoles and Pyrazolo[1,5-a]Pyrimidines have been synthesized through green, solvent-free methods. These compounds were obtained via reactions involving ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile without the use of solvents, showcasing an environmentally friendly approach to heterocyclic synthesis (Al-Matar et al., 2010).

Structural Characterization and Bioactivity Studies

The structural characterization of pyrazole derivatives through spectroscopic methods and single crystal X-ray crystallography has been a key area of research. Studies have identified the pharmacophore sites for antitumor, antifungal, and antibacterial activities within these compounds, contributing to the development of new therapeutic agents (Titi et al., 2020).

Catalysis and Synthetic Applications

Research has also focused on developing novel and heterogeneous catalysts for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. The use of supported ammonium dihydrogen phosphate as a catalyst exemplifies the advancement in synthesizing such heterocyclic compounds efficiently (Maleki & Ashrafi, 2014).

Advances in Multicomponent Reactions

Multicomponent reactions (MCRs) have been explored for the synthesis of bis(pyrazolyl)methane derivatives, showcasing the efficiency of creating complex molecules from simple starting materials. This methodological advance has led to the synthesis of compounds with a broad range of biological activities, highlighting the synthetic and application versatility of heterocyclic compounds (Sadeghpour & Olyaei, 2021).

Novel Synthesis and Application in Medicinal Chemistry

The synthesis of novel heterocyclic compounds and their evaluation for antimicrobial activities further exemplify the application of these compounds in medicinal chemistry. The development of new synthetic routes and the assessment of biological activities contribute to the discovery of new therapeutic agents (Shamroukh et al., 2007).

Wirkmechanismus

Zukünftige Richtungen

The field of pyrazole synthesis has seen significant progress in recent years, with a focus on green methodologies and the development of eco-friendly and resource-efficient synthetic methodologies . Future research directions may include further exploration of the biological activities of pyrazoles and the development of new synthetic methods.

Eigenschaften

IUPAC Name |

(2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11-8(4-9)6-5-14(12,13)3-2-7(6)10-11/h2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVFZDFJMLPZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CS(=O)(=O)CCC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1474684.png)

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)

![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474696.png)